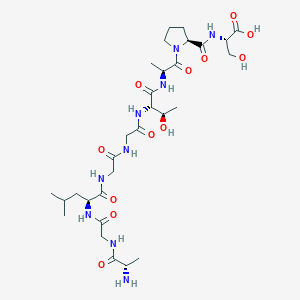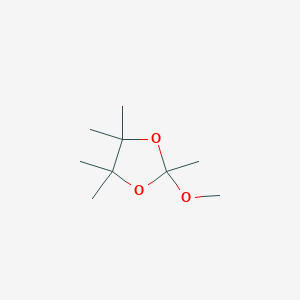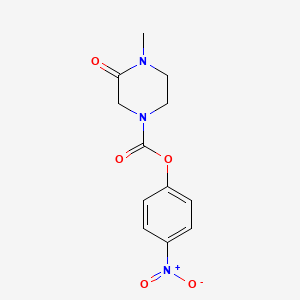![molecular formula C14H17IO5 B14182882 Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate CAS No. 918402-55-8](/img/structure/B14182882.png)
Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and an iodine atom attached to a benzene ring. This compound is often used in organic synthesis, particularly in the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-2-iodobenzoic acid.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and palladium catalysts.
Deprotection Reactions: Conditions typically involve the use of strong acids at room temperature or slightly elevated temperatures.
Major Products
Substitution Reactions: The major products depend on the nucleophile used.
Deprotection Reactions: The major product is the deprotected amine or alcohol, depending on the initial functional group protected by the Boc group.
Applications De Recherche Scientifique
Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the protection of functional groups during multi-step synthesis.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate primarily involves its role as a protecting group and an intermediate in organic synthesis. The Boc group protects functional groups from unwanted reactions, and the iodine atom allows for further functionalization through substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-[(tert-butoxycarbonyl)oxy]-4-iodobenzoate
- Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-bromobenzoate
- Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-chlorobenzoate
Uniqueness
Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions.
Propriétés
Numéro CAS |
918402-55-8 |
|---|---|
Formule moléculaire |
C14H17IO5 |
Poids moléculaire |
392.19 g/mol |
Nom IUPAC |
ethyl 2-iodo-3-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C14H17IO5/c1-5-18-12(16)9-7-6-8-10(11(9)15)19-13(17)20-14(2,3)4/h6-8H,5H2,1-4H3 |
Clé InChI |
SXXNNPNOIAQWRK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CC=C1)OC(=O)OC(C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)

![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)
